(6E)-6-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-5-imino-2-(thiophen-2-ylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6E)-6-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-5-imino-2-(thiophen-2-ylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidin derivatives. This compound is characterized by its unique structure, which includes a benzylidene group, a thiophen-2-ylmethyl group, and a dihydro-7H-thiadiazolo[3,2-a]pyrimidin-7-one core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-5-imino-2-(thiophen-2-ylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Thiadiazolo[3,2-a]pyrimidin Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazolo[3,2-a]pyrimidin core.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with an aldehyde derivative.
Functionalization with Thiophen-2-ylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-5-imino-2-(thiophen-2-ylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: undergoes various types of chemical reactions, including: 1
Properties
IUPAC Name |
5-amino-6-[(Z)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-2-(thiophen-2-ylmethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-3-5-13-8-12(10-16(28-2)18(13)26)9-15-19(22)25-21(23-20(15)27)30-17(24-25)11-14-6-4-7-29-14/h3-4,6-10H,1,5,11,22H2,2H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGLSXQHNQWCS-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)CC4=CC=CS4)N)C=C(C1=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)CC4=CC=CS4)N)/C=C(C1=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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